molecular formula C20H22N2O5 B236966 METHYL 5-(2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

METHYL 5-(2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B236966
M. Wt: 370.4 g/mol
InChI Key: IFVMYAUNAFDYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-(2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a molecular formula of C20H24N2O4 It is known for its unique structure, which includes a methoxybenzoyl group, a morpholinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-(2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxybenzoyl Intermediate: The starting material, 2-methoxybenzoic acid, is reacted with thionyl chloride to form 2-methoxybenzoyl chloride.

    Amidation Reaction: The 2-methoxybenzoyl chloride is then reacted with 5-amino-2-(4-morpholinyl)benzoic acid to form the desired amide.

    Esterification: Finally, the amide is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions under controlled conditions.

Major Products Formed:

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

METHYL 5-(2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 5-(2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-methoxybenzoate: Similar in structure but lacks the morpholinyl and amide groups.

    Methyl 2-amino-5-methylbenzoate: Contains an amino group instead of the methoxybenzoyl group.

    Methyl 5-methylanthranilate: Similar aromatic structure but different functional groups.

Uniqueness: METHYL 5-(2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 5-[(2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H22N2O5/c1-25-18-6-4-3-5-15(18)19(23)21-14-7-8-17(16(13-14)20(24)26-2)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23)

InChI Key

IFVMYAUNAFDYBR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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